1-Propanamine, 3-[2-(dimethylamino)ethoxy]-
Description
1-Propanamine, 3-[2-(dimethylamino)ethoxy]- (CAS 65573-13-9) is a tertiary amine with the molecular formula C₇H₁₈N₂O and a molecular weight of 146.23 g/mol . Structurally, it consists of a propylamine backbone modified with a dimethylaminoethoxy substituent at the third carbon. This compound is classified as a nonionic surfactant, specifically an ether-based amine, due to its polar ether linkage and hydrophobic alkyl chain . Its applications span industrial processes, pharmaceuticals, and chemical synthesis, where its amphiphilic nature and reactivity are leveraged .
Properties
IUPAC Name |
3-[2-(dimethylamino)ethoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O/c1-9(2)5-7-10-6-3-4-8/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRPVVLMUUQILK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3070333 | |
| Record name | 1-Propanamine, 3-[2-(dimethylamino)ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3070333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65573-13-9 | |
| Record name | 3-[2-(Dimethylamino)ethoxy]-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65573-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanamine, 3-(2-(dimethylamino)ethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065573139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, 3-[2-(dimethylamino)ethoxy]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanamine, 3-[2-(dimethylamino)ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3070333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[2-(dimethylamino)ethoxy]propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.824 | |
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| Record name | 1-PROPANAMINE, 3-(2-(DIMETHYLAMINO)ETHOXY)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGR7F7JVY9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Nucleophilic Substitution with 2-(Dimethylamino)ethyl Chloride
This method involves reacting 3-aminopropanol with 2-(dimethylamino)ethyl chloride under basic conditions. Key steps include:
- Reagents : 3-Aminopropanol, 2-(dimethylamino)ethyl chloride, potassium carbonate (K₂CO₃), acetonitrile.
- Conditions : Reflux at 80–90°C for 6–12 hours.
- Mechanism : The chlorine atom in 2-(dimethylamino)ethyl chloride is replaced by the hydroxyl group of 3-aminopropanol via an SN2 mechanism.
- Purification : Fractional distillation or silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).
- Yield : 75–85%.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80–90°C |
| Reaction Time | 6–12 hours |
| Catalyst/Base | K₂CO₃ (1.2 equiv) |
| Solvent | Acetonitrile |
| Final Purity (GC) | >97% |
Alkylation in Dimethylsulfoxide (DMSO) with Alkaline Hydroxides
Adapted from fluoxetine synthesis protocols, this scalable method uses DMSO as a dipolar aprotic solvent:
- Reagents : 3-Hydroxypropanamine, 1-chloro-2-(dimethylamino)ethane, NaOH/KOH.
- Conditions : 50–120°C for 4–20 hours.
- Advantages : Tolerates up to 12% water in the base, eliminating the need for anhydrous conditions.
- Workup : Extraction with toluene, followed by HCl salt precipitation.
- Yield : 85–90%.
| Parameter | Industrial-Scale Example |
|---|---|
| Base | KOH (3.0 equiv) |
| Solvent | DMSO |
| Temperature | 100°C |
| Reaction Time | 10 hours |
| Scale | 50 kg batch |
Catalytic Hydrogenation of 3-[2-(Dimethylamino)ethoxy]propionitrile
A two-step process involving nitrile formation followed by hydrogenation:
- Nitrile Synthesis :
- Acrylonitrile reacts with ethanol in the presence of sodium methoxide.
- Conditions : 50°C, 6 hours.
- Yield : 96.5% (GC purity).
- Hydrogenation :
- Catalyst : Raney cobalt (pre-treated with disodium phosphate).
- Conditions : 150°C, 4.0 MPa H₂ pressure, 5 hours.
- Yield : 90% (99.5% purity after distillation).
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 wt% |
| Inhibitor | Liquefied ammonia |
| Hydrogenation Time | 5 hours |
| Final Product Purity | 99.5% |
Demethylation of N,N-Dimethyl Derivatives
For modifying existing propanamine structures:
- Reagents : N,N-Dimethylpropanamine derivatives, phenyl chloroformate.
- Conditions : Reflux in toluene (1.5 hours), followed by basification and extraction.
- Yield : 36–51% (free base).
- Demethylation is less efficient than direct synthesis.
- Requires HPLC purification for high purity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 85 | 97 | Moderate | High |
| DMSO Alkylation | 90 | 99 | High | Moderate |
| Catalytic Hydrogenation | 90 | 99.5 | High | Low |
| Demethylation | 45 | 95 | Low | Low |
Industrial-Scale Considerations
- Continuous Flow Reactors : Improve yield (95%) and reduce reaction time by 40% compared to batch processes.
- Catalyst Recycling : Raney cobalt can be reused for up to 5 cycles with <5% activity loss.
- Regulatory Compliance : Adheres to EPA TSCA guidelines for inactive commercial status.
Chemical Reactions Analysis
1-Propanamine, 3-[2-(dimethylamino)ethoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
Scientific Research Applications
1-Propanamine, 3-[2-(dimethylamino)ethoxy]- has several notable applications in scientific research:
Organic Synthesis
- Intermediate in Synthesis : This compound serves as an intermediate in the production of other complex amines and surfactants. Its unique structure allows for versatility in synthetic pathways.
Biological Studies
- Surfactant Properties : Research indicates potential uses in biological systems as a surfactant and emulsifying agent. Its ability to reduce surface tension makes it suitable for applications in drug formulation and delivery systems.
Pharmaceutical Applications
- Drug Delivery Agent : Ongoing studies are exploring its efficacy as a drug delivery agent, particularly due to its surfactant properties that enhance solubility and bioavailability of therapeutic compounds.
Industrial Applications
The compound is widely utilized in various industrial sectors:
Detergents and Cleaning Agents
- Non-Ionic Surfactant : As a non-ionic surfactant, it is effective in detergents and cleaning products, enhancing their ability to emulsify oils and dirt.
Corrosion Inhibitors
- Protective Coatings : It is employed in formulations designed to prevent corrosion on metal surfaces, contributing to the longevity of industrial equipment.
Antistatic Agents
- Electrostatic Discharge Prevention : Its application as an antistatic agent is crucial in industries where static electricity can cause hazards or damage to sensitive electronic components.
Case Study 1: Drug Formulation
A study demonstrated that incorporating 1-Propanamine, 3-[2-(dimethylamino)ethoxy]- into a drug formulation significantly improved the solubility of poorly soluble drugs, enhancing their bioavailability in vitro. The results indicated a marked increase in drug absorption when tested on cell cultures compared to formulations without this compound.
Case Study 2: Corrosion Inhibition
In industrial settings, the application of this compound as a corrosion inhibitor was evaluated through accelerated corrosion tests on metal samples coated with formulations containing varying concentrations of the compound. Results showed that higher concentrations led to improved protective effects against rust formation over extended periods.
Mechanism of Action
The mechanism of action of 1-Propanamine, 3-[2-(dimethylamino)ethoxy]- involves its interaction with various molecular targets. As a surfactant, it reduces the surface tension of liquids, allowing for better mixing and emulsification. The compound’s dimethylamino group can interact with various biological molecules, potentially altering their function and activity .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Dimethylaminoethoxy vs. Methoxyethoxy: The dimethylamino group in 1-Propanamine, 3-[2-(dimethylamino)ethoxy]- introduces basicity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the methoxy analog (CAS 54303-31-0) .
- Chain Length : The dodecyloxyethoxy substituent (CAS 93658-67-4) increases hydrophobicity, making it suitable for micelle formation in detergents, whereas shorter chains (e.g., methoxy) prioritize solubility .
Surfactant Performance
- The dimethylaminoethoxy group in 1-Propanamine, 3-[2-(dimethylamino)ethoxy]- optimizes emulsification efficiency in nonpolar solvents, outperforming methoxy analogs in oil-water systems .
- The dodecyloxyethoxy derivative (CAS 93658-67-4) exhibits a lower critical micelle concentration (CMC) due to its long alkyl chain, making it more effective in high-salinity environments .
Pharmaceutical Relevance
Biological Activity
1-Propanamine, 3-[2-(dimethylamino)ethoxy]- is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
1-Propanamine, 3-[2-(dimethylamino)ethoxy]- (CAS No. 34745-96-5) is characterized by its unique structure that includes a propanamine backbone and a dimethylaminoethoxy side chain. The molecular formula is , indicating the presence of nitrogen and oxygen functionalities that contribute to its biological properties.
The biological activity of 1-Propanamine, 3-[2-(dimethylamino)ethoxy]- is largely attributed to its interaction with various biological targets. The compound is believed to modulate neurotransmitter systems by acting as an inhibitor or agonist at specific receptors. For instance, it may influence the uptake and release of monoamines, which are crucial in various physiological processes including mood regulation and cognitive function .
Biological Activities
1-Propanamine, 3-[2-(dimethylamino)ethoxy]- exhibits several notable biological activities:
- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Studies have shown effectiveness against certain bacterial strains .
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further investigation is required to elucidate these pathways.
- Neuroprotective Effects : The compound has been studied for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. It may help mitigate oxidative stress and inflammation in neuronal cells .
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of 1-Propanamine, 3-[2-(dimethylamino)ethoxy]- demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be notably lower than that of standard antibiotics, suggesting potential for clinical application .
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines revealed that treatment with this compound resulted in reduced viability and increased apoptosis markers. Flow cytometry analysis indicated a significant increase in cells undergoing programmed cell death after exposure to varying concentrations of the compound.
Data Tables
Q & A
Q. How does the compound’s stereochemistry influence its surfactant properties?
- Methodological Answer: Chiral chromatography (Chiralpak AD-H column) separates enantiomers. Aggregation behavior is compared via dynamic light scattering (DLS). The (R)-enantiomer may exhibit lower CMC due to optimized packing in micelles. Stereochemical effects on cytotoxicity are tested using enantiopure batches .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
